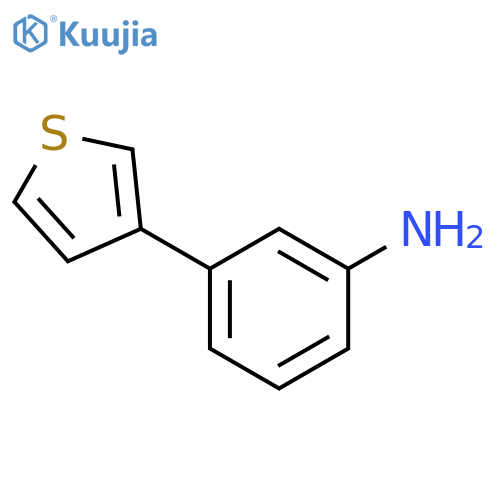A mechanistic study on the thermal unfolding of cytochrome c in presence of 4-chlorobutan-1-ol: Differential scanning calorimetric and spectroscopic approach†
Physical Chemistry Chemical Physics Pub Date: 2003-11-06 DOI: 10.1039/B311845B
Abstract
Extensive studies have been carried out on thermal unfolding and conformational characterization of
Recommended Literature
- [1] Synthesis and characterization of fused imidazole heterocyclic selenoesters and their application for chemical detoxification of HgCl2†
- [2] Relaxation dynamics of photoexcited resorcinol: internal conversion versus H atom tunnelling
- [3] Contents list
- [4] Contents list
- [5] Recent advances in synthetic facets of immensely reactive azetidines
- [6] Estimation of nitrogen in commercial substances containing nitrates
- [7] Selective adsorption of nitro-substituted aromatics and accelerated hydrolysis of 4-nitrophenyl acetate on carbon surfaces
- [8] Correction: A ferrocene functionalized Schiff base containing Cu(ii) complex: synthesis, characterization and parts-per-million level catalysis for azide alkyne cycloaddition
- [9] Palladium-catalyzed regioselective azidation of allylic C–H bonds under atmospheric pressure of dioxygen†
- [10] Polymer microcapsules as mobile local pH-sensors†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 161886-96-0









